(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate

Enantioselective synthesis Chiral intermediate Eletriptan manufacture

(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate (CAS 143322-46-7) is a chiral indole-pyrrolidine building block with the molecular formula C21H21BrN2O2 and a molecular weight of 413.31 g/mol. The compound features a specific (R)-configuration at the pyrrolidine 2-position, a 5-bromo substituent on the indole ring, and a benzyl carbamate (Cbz) protecting group.

Molecular Formula C21H21BrN2O2
Molecular Weight 413.3 g/mol
CAS No. 143322-46-7
Cat. No. B128642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate
CAS143322-46-7
Synonyms(R)- 2-[(5-Bromo-1H-indol-3-yl)methyl]-1-pyrrolidinecarboxylic Acid Phenylmethyl Ester
Molecular FormulaC21H21BrN2O2
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br
InChIInChI=1S/C21H21BrN2O2/c22-17-8-9-20-19(12-17)16(13-23-20)11-18-7-4-10-24(18)21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,18,23H,4,7,10-11,14H2/t18-/m1/s1
InChIKeyICTXUHGADAKYDZ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate (CAS 143322-46-7)


(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate (CAS 143322-46-7) is a chiral indole-pyrrolidine building block with the molecular formula C21H21BrN2O2 and a molecular weight of 413.31 g/mol . The compound features a specific (R)-configuration at the pyrrolidine 2-position, a 5-bromo substituent on the indole ring, and a benzyl carbamate (Cbz) protecting group. It serves as a key protected intermediate in the synthesis of (R)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole (eletriptan), a selective serotonin 5-HT1B/1D receptor agonist approved for acute migraine treatment [1]. The benzyl carbamate group provides orthogonal protection during multi-step synthetic sequences, enabling selective deprotection under hydrogenolysis conditions without affecting the indole or bromine functionalities.

Why (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate Cannot Be Interchanged with Its Analogs


Generic substitution of (R)-benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate with its (S)-enantiomer, racemic mixture, or carbonyl-bridge analog leads to a different downstream stereochemical outcome in the final active pharmaceutical ingredient (API). Eletriptan is a single-enantiomer drug whose pharmacological activity depends on the (R)-configuration at the pyrrolidine 2-position [1]. The (S)-enantiomer of this intermediate yields ent-eletriptan, which is classified as an enantiomeric impurity with no established therapeutic efficacy and is controlled as a specified impurity in pharmacopoeial monographs . The carbonyl analog (C=O at the indole 3-linker position; CAS 143322-56-9) has a different oxidation state, requiring additional reduction steps and altering reaction yields and impurity profiles. Therefore, selection of the correct (R)-enantiomer with the methylene (-CH2-) linker is critical for maintaining the registered synthetic route and ensuring API enantiomeric purity.

Quantitative Evidence Guide for Selecting (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate


Enantiomeric Identity: (R) Configuration Required for Active Eletriptan Synthesis

The (R)-enantiomer is the required stereochemical configuration for the synthesis of eletriptan, a single-enantiomer anti-migraine drug. The (S)-enantiomer (often designated ent-eletriptan intermediate) leads to the corresponding (S)-enantiomer of eletriptan, which is an enantiomeric impurity with no established therapeutic activity . Pharmacopoeial monographs for eletriptan hydrobromide specify limits for the (S)-enantiomer impurity, typically controlled at ≤0.15% in the API [1]. Use of the racemic or (S)-enantiomer intermediate would introduce this impurity at stoichiometric levels, requiring additional chiral resolution steps and reducing overall yield.

Enantioselective synthesis Chiral intermediate Eletriptan manufacture

Linker Oxidation State: Methylene Bridge vs. Carbonyl Analog

The target compound contains a methylene (-CH2-) bridge between the indole 3-position and the pyrrolidine ring. The closest carbonyl analog, (R)-benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (CAS 143322-56-9), features a carbonyl (C=O) group at this position . The carbonyl analog requires an additional reduction step (typically using sodium dihydro-bis(2-methoxyethoxy)aluminate, SDMA, or LiAlH4) to reach the methylene oxidation state [1]. This reduction step has been reported to yield the desired methylene intermediate in approximately 41.5% overall yield from N-benzyloxycarbonyl-D-proline, with the carbonyl intermediate as the immediate precursor [1]. Direct procurement of the methylene compound eliminates one synthetic transformation, reducing process time, reagent costs, and waste generation.

Intermediate comparison Synthetic route efficiency Reduction step avoidance

Protecting Group Strategy: Orthogonal Cbz Protection

The benzyl carbamate (Cbz) group on the pyrrolidine nitrogen provides orthogonal protection that can be selectively removed via catalytic hydrogenolysis (H2, Pd/C) without affecting the 5-bromoindole moiety or the methylene linker . This contrasts with the unprotected secondary amine analog, 5-bromo-3-[(R)-pyrrolidin-2-ylmethyl]-1H-indole, which would require re-protection before further functionalization. The Cbz group also enhances compound stability during storage compared to the free amine, which is susceptible to oxidation and nucleophilic side reactions [1]. Vendor specifications typically report purity of ≥98% for the Cbz-protected (R)-enantiomer .

Orthogonal protection Hydrogenolysis deprotection Multi-step synthesis compatibility

Application Scenarios for (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate


GMP-Compliant Eletriptan API Manufacturing

In the registered synthetic route for eletriptan hydrobromide, (R)-benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate serves as the penultimate protected intermediate. Following Cbz deprotection via hydrogenolysis, the resulting secondary amine is N-methylated to yield 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (BIP), the key intermediate for subsequent Heck coupling with phenyl vinyl sulfone . The (R)-configuration established at this stage is preserved throughout the remaining steps. USP monographs require enantiomeric purity of the final API to be ≥99.85%, making the stereochemical integrity of this intermediate critical [1].

Reference Standard for Chiral Purity Method Development

The (R)-enantiomer of this compound is used as a reference standard in developing and validating chiral HPLC methods for monitoring enantiomeric purity across the eletriptan synthetic pathway. The corresponding (S)-enantiomer (available as a separate reference standard) serves as the impurity marker . Analytical methods developed using these standards enable quantification of chiral impurities at levels as low as 0.05% in intermediate and final API samples [1].

Process Chemistry Optimization and Route Scouting

Process development groups use this intermediate to evaluate alternative synthetic strategies for eletriptan. The Cbz-protected methylene intermediate allows investigation of different N-deprotection and N-methylation conditions without interference from the indole NH or bromine substituent. The compound's well-defined structure and commercial availability at ≥98% purity make it suitable for reaction optimization studies, impurity profiling, and process validation .

Deuterated Internal Standard Synthesis

The (S)-enantiomer of this compound is employed as a precursor for ent-eletriptan-d3, a deuterium-labeled enantiomeric impurity used as an internal standard in LC-MS/MS bioanalytical methods for eletriptan quantification in pharmacokinetic studies . The availability of both enantiomers with defined stereochemistry enables preparation of matched isotope-labeled standards essential for regulatory bioequivalence studies.

Quote Request

Request a Quote for (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.